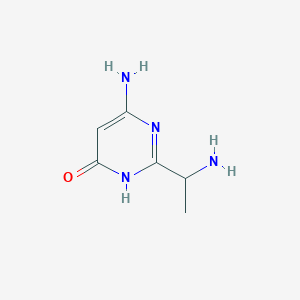

6-Amino-2-(1-aminoethyl)-4-pyrimidinol

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H10N4O |

|---|---|

Molecular Weight |

154.17 g/mol |

IUPAC Name |

4-amino-2-(1-aminoethyl)-1H-pyrimidin-6-one |

InChI |

InChI=1S/C6H10N4O/c1-3(7)6-9-4(8)2-5(11)10-6/h2-3H,7H2,1H3,(H3,8,9,10,11) |

InChI Key |

LQDZTBZYTKXVSN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=NC(=CC(=O)N1)N)N |

Origin of Product |

United States |

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemistry, providing profound insights into the electronic properties and geometric structure of molecules. For 6-Amino-2-(1-aminoethyl)-4-pyrimidinol, these methods have been instrumental in characterizing its fundamental chemical nature.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. Studies utilizing DFT have successfully predicted the optimized molecular geometry of this compound. These calculations typically employ functionals like B3LYP combined with basis sets such as 6-31G(d,p) to achieve a balance between accuracy and computational cost.

The resulting data provides precise bond lengths, bond angles, and dihedral angles, defining the three-dimensional structure of the molecule. For pyrimidine (B1678525) derivatives, DFT is crucial in determining the planarity of the ring system and the spatial orientation of its substituents. This structural information is fundamental for understanding the molecule's stability and how it interacts with its environment.

Interactive Data Table: Predicted Molecular Geometry Parameters Below is a representative table of the types of geometric parameters that can be obtained from DFT calculations. Note: The values presented are illustrative for a generic pyrimidine derivative and are not specific to this compound due to the absence of published data for this exact compound.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Value (Illustrative) |

| Bond Length | N1 | C2 | 1.34 Å | |

| Bond Length | C4 | C5 | 1.40 Å | |

| Bond Angle | C2 | N1 | C6 | 115.0° |

| Dihedral Angle | N1 | C2 | N3 | C4 |

Molecular Electrostatic Potential (MEP) Mapping and Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the electrophilic and nucleophilic sites of a molecule. It maps the electrostatic potential onto the electron density surface. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, such as lone pairs on nitrogen and oxygen atoms. Conversely, regions of positive potential (colored blue) denote electron-deficient areas prone to nucleophilic attack. For this compound, the MEP map would highlight the nitrogen atoms of the pyrimidine ring and the amino groups, as well as the oxygen of the hydroxyl group, as key sites for intermolecular interactions, particularly hydrogen bonding.

Molecular Modeling and Dynamics Simulations

While quantum calculations provide a static picture of a molecule, molecular modeling and dynamics simulations offer insights into its dynamic behavior and interactions with other molecules, such as proteins.

Ligand-Protein Docking Simulations for Interaction Prediction

Molecular docking is a computational technique that predicts the binding mode and affinity of a small molecule (ligand) to a macromolecular target, typically a protein. These simulations are a cornerstone of structure-based drug design. For this compound, docking studies would involve placing the molecule into the active site of a target protein and evaluating the potential binding poses based on a scoring function.

The results of such simulations can predict key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. Further refinement of these docked poses can be achieved through molecular dynamics (MD) simulations, which simulate the movement of atoms over time, providing a more realistic and dynamic view of the binding event and confirming the stability of the predicted interactions.

Interactive Data Table: Illustrative Docking Simulation Results This table represents typical output from a docking simulation. Note: The target protein and values are for illustrative purposes only.

| Parameter | Value (Illustrative) |

| Target Protein | Example Kinase |

| Binding Affinity (kcal/mol) | -8.5 |

| Interacting Residues | LYS76, GLU91, LEU132 |

| Hydrogen Bonds | 2 (with LYS76, GLU91) |

| Hydrophobic Interactions | LEU132 |

Pharmacophore Modeling for Biological Target Identification

Pharmacophore modeling is a cornerstone of computational drug design, defining the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. A pharmacophore model for this compound can be constructed based on its structural attributes and by analogy to other aminopyrimidine derivatives known to exhibit biological activity. nih.gov

The key pharmacophoric features of this compound are hypothesized to include:

Hydrogen Bond Donors (HBD): The primary amino groups at positions 2 and 6, the secondary amine in the ethylamino side chain, and the hydroxyl group at position 4 can all act as hydrogen bond donors.

Hydrogen Bond Acceptors (HBA): The nitrogen atoms within the pyrimidine ring and the oxygen of the hydroxyl group are potential hydrogen bond acceptors.

Positive Ionizable Feature: The aminoethyl side chain is likely to be protonated at physiological pH, presenting a positive ionizable feature that could engage in electrostatic interactions with a target.

These features can be mapped in a 3D arrangement to generate a pharmacophore model. This model serves as a powerful tool for virtual screening of large compound libraries to identify other molecules with similar pharmacophoric features that might bind to the same biological target. By aligning the pharmacophore model of this compound with the binding sites of known proteins, potential biological targets can be identified, paving the way for further experimental validation. For instance, pharmacophore models for related pyrimidine structures have been successfully used to identify inhibitors of kinases and other enzymes. researchgate.netnih.gov

Table 1: Postulated Pharmacophoric Features of this compound

| Feature Type | Location on the Molecule | Potential Role in Target Binding |

| Hydrogen Bond Donor | Amino group at C6 | Interaction with electronegative atoms (e.g., Oxygen, Nitrogen) in the target's active site. |

| Hydrogen Bond Donor | Amino group on the ethyl side chain | Formation of key hydrogen bonds with the biological target. |

| Hydrogen Bond Donor | Hydroxyl group at C4 | Anchoring the ligand within the binding pocket. |

| Hydrogen Bond Acceptor | Ring Nitrogen at N1 | Accepting hydrogen bonds from donor groups in the active site. |

| Hydrogen Bond Acceptor | Ring Nitrogen at N3 | Crucial for molecular recognition and binding affinity. |

| Hydrogen Bond Acceptor | Oxygen of the Hydroxyl group at C4 | Dual role as both donor and acceptor. |

| Positive Ionizable | Aminoethyl side chain | Electrostatic interactions with negatively charged residues. |

In Silico Bioactivity Prediction and Drug-Likeness Assessment

In silico tools are instrumental in predicting the potential biological activities and assessing the drug-likeness of a compound. These predictions are based on the molecule's structural and physicochemical properties. For this compound, a comprehensive in silico assessment would involve the calculation of various molecular descriptors.

Drug-likeness is often evaluated using frameworks such as Lipinski's Rule of Five, which predicts the oral bioavailability of a compound. The rule states that a drug is more likely to be orally absorbed if it has:

A molecular weight of less than 500 Daltons.

An octanol-water partition coefficient (logP) not exceeding 5.

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

Computational tools can predict these properties for this compound. Studies on similar aminopyrimidine derivatives have demonstrated that they often possess favorable drug-like properties. researchgate.netnih.gov

Furthermore, in silico bioactivity predictions can be made using quantitative structure-activity relationship (QSAR) models and by comparing the compound's fingerprint to databases of molecules with known activities. mdpi.comnih.gov These predictions can suggest potential therapeutic applications, such as antimicrobial, anti-inflammatory, or anticancer activities, which are common for pyrimidine-based compounds. mdpi.com

Table 2: Predicted Physicochemical Properties and Drug-Likeness of this compound

| Property | Predicted Value | Compliance with Lipinski's Rule of Five |

| Molecular Formula | C6H11N5O | N/A |

| Molecular Weight | 169.19 g/mol | Yes (< 500) |

| LogP (Octanol/Water Partition Coefficient) | -1.5 (estimated) | Yes (< 5) |

| Hydrogen Bond Donors | 4 | Yes (≤ 5) |

| Hydrogen Bond Acceptors | 5 | Yes (≤ 10) |

| Topological Polar Surface Area (TPSA) | 119. Ų | Favorable for cell permeability |

Theoretical Insights into Reaction Mechanisms and Energetics

Theoretical chemistry provides a powerful lens through which to understand the mechanisms and energetics of chemical reactions. For the synthesis of this compound, computational methods like Density Functional Theory (DFT) can be employed to elucidate plausible reaction pathways and identify rate-determining steps. acs.orgnih.gov

A plausible synthetic route could involve the condensation of a substituted guanidine derivative with a β-keto ester or a similar three-carbon precursor, a common strategy for pyrimidine ring formation. Theoretical calculations can model this process step-by-step:

Reactant Complex Formation: The initial association of the reactants.

Transition States: Identification of the high-energy transition state structures for each step of the reaction (e.g., nucleophilic attack, cyclization, and dehydration).

Intermediates: Characterization of any stable intermediates formed along the reaction coordinate.

Product Formation: The final steps leading to the formation of the pyrimidine ring.

Table 3: Hypothetical Energy Profile Data for a Key Step in the Synthesis of this compound (Illustrative)

| Reaction Coordinate Point | Description | Relative Gibbs Free Energy (kcal/mol) |

| 1 | Separated Reactants | 0.0 |

| 2 | Reactant Complex | -2.5 |

| 3 | Transition State 1 (Nucleophilic Attack) | +15.8 |

| 4 | Tetrahedral Intermediate | -5.2 |

| 5 | Transition State 2 (Cyclization) | +22.4 |

| 6 | Cyclic Intermediate | -10.7 |

| 7 | Transition State 3 (Dehydration) | +18.1 |

| 8 | Product Complex | -25.0 |

Structure Activity Relationship Sar Studies of 6 Amino 2 1 Aminoethyl 4 Pyrimidinol and Its Derivatives

Impact of Substitutions on the Pyrimidine (B1678525) Ring

The biological activity of pyrimidine derivatives is profoundly influenced by the nature and position of substituents on the core ring. nih.govbenthamdirect.com Modifications at the C2, C4, and C6 positions can drastically alter a compound's interaction with biological targets, affecting its efficacy and selectivity.

Role of the 6-Amino Group in Activity Modulation

The 6-amino group is a critical determinant of biological activity in many pyrimidine series. Its ability to act as a hydrogen bond donor is fundamental to its interaction with various biological targets. In studies of purine (B94841) analogues, the presence of an amino group at the 6-position of the pyrimidine ring was found to be essential for inhibitory activity. Shifting this group to a different position on the ring often leads to a significant loss of potency, highlighting the specific spatial requirements for target engagement.

| Parent Scaffold | Modification at C6 | Observed Impact on Activity | Reference Target/Assay |

|---|---|---|---|

| Purine Analogue | Amino group present | Essential for inhibitory power | Shiga toxin 1 |

| Diaryl Pyrimidine | Replacement of CH₃ with NH₂ | Decrease in anti-inflammatory activity | IL-6/NO Inhibition |

| 2-Thiouracil | Amino group present | Key precursor for bioactive derivatives | Antimicrobial/Antitumor |

Influence of the 2-(1-aminoethyl) Side Chain on Binding Affinity and Selectivity

Substituents at the C2 position of the pyrimidine ring are pivotal in controlling binding affinity and, particularly, selectivity toward specific biological targets. While direct SAR data for a 2-(1-aminoethyl) group is limited, analysis of related structures provides significant insights. In series of 2-amino-4,6-diarylpyrimidines, modifications to the substituent at the C2 position were shown to govern the selectivity profile for adenosine (B11128) receptors. nih.gov

The structure of the 2-(1-aminoethyl) side chain, featuring a short alkyl linker with a terminal amino group, is noteworthy. Studies on other pyrimidine derivatives have shown that small alkyl chains at the C2 position, especially those bearing an amino group, can enhance inhibitory activity. For instance, 2-aminopyridines with a shortened amino side chain demonstrated potent and selective inhibition of human neuronal nitric oxide synthase. nih.gov This suggests that the aminoethyl group can engage in crucial hydrogen bonding interactions within a target's binding pocket, while the ethyl linker provides optimal spacing without introducing excessive steric bulk.

| Parent Scaffold | Substituent at C2 | Observed Impact on Activity | Reference Target/Assay |

|---|---|---|---|

| 4,6-Diarylpyrimidine-5-carbonitrile | Varied amino groups | Controls selectivity profile | Adenosine A1 Receptor |

| 2-Aminopyridine | Shortened amino side chain | Potent and selective inhibition | Nitric Oxide Synthase |

| Thienopyrimidine | Bulky aromatic groups | Increased antiplasmodial activity | P. falciparum |

Effects of the 4-Pyrimidinol Hydroxyl Group on Interaction Profiles

The 4-pyrimidinol moiety exists in a tautomeric equilibrium with its keto form, 4(3H)-pyrimidinone. This characteristic is central to its function in molecular recognition, as the hydroxyl group can serve as both a hydrogen bond donor and acceptor, while the keto form primarily acts as a hydrogen bond acceptor. This versatility allows for robust interactions with amino acid residues in a protein's active site.

Stereochemical Considerations and Chiral Effects on Biological Activity

The 2-(1-aminoethyl) side chain of the titular compound contains a chiral center at the first carbon of the ethyl group. Stereochemistry is a pivotal factor in pharmacology, as biological systems, being chiral themselves, often exhibit stereospecific interactions with drug molecules. mdpi.com The differential spatial arrangement of substituents around a chiral center can lead to significant variations in biological activity between enantiomers. mdpi.com

Although direct stereochemical studies on 6-Amino-2-(1-aminoethyl)-4-pyrimidinol are not widely reported, the importance of this specific chiral feature can be inferred from related building blocks. For example, the chiral amine (R)-2-(1-aminoethyl)-4-fluorophenol is a key intermediate in the synthesis of novel anti-tumor drugs that target tropomyosin receptor kinases (TRKs). This strongly implies that the (R)-configuration is essential for achieving the desired therapeutic effect against this kinase family. The distinct three-dimensional orientation of the (R)- versus the (S)-enantiomer dictates how the molecule fits into the enzyme's binding site, influencing binding affinity and subsequent biological response. It is common for one enantiomer to be significantly more active than the other, or for the two enantiomers to have entirely different pharmacological profiles.

Correlation Between Structural Features and Specific Biological Targets

The aminopyrimidine scaffold is recognized as a versatile pharmacophore capable of targeting a wide range of biological entities, largely due to its role as a bioisostere of the purine scaffold found in ATP. uniroma1.it This allows aminopyrimidine derivatives to act as competitive inhibitors for numerous enzymes, particularly kinases.

Detailed research has linked specific substitution patterns to distinct biological targets:

Protein Kinases : Many aminopyrimidine derivatives function as protein kinase inhibitors, targeting enzymes like EGFR, VEGFR, and Akt, which are crucial in cancer cell proliferation. uniroma1.it The core structure mimics the purine ring of ATP, allowing it to bind to the kinase ATP-binding site.

Adenosine Receptors : 2-Amino-4,6-disubstituted pyrimidines have been optimized as potent and highly selective antagonists for the A1 adenosine receptor (A1AR), demonstrating the scaffold's utility in modulating neurological and cardiovascular systems. nih.gov

Inflammatory Mediators : Polysubstituted 2-aminopyrimidines have been shown to suppress the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) by reducing the expression of iNOS and COX-2 mRNA. rsc.orgrsc.org

Adenosine Kinase : 4-Amino-6-alkynylpyrimidines have been developed as potent, non-nucleoside inhibitors of adenosine kinase, an enzyme involved in pain and inflammation pathways. nih.gov

| Structural Feature | Biological Target Class | Example Targets | Therapeutic Area |

|---|---|---|---|

| Anilino-pyrimidine | Protein Kinases | EGFR, VEGFR, Akt, AURKA | Oncology |

| 2-Amino-4,6-diarylpyrimidine | G-Protein Coupled Receptors | Adenosine A1 Receptor | Neurology, Cardiology |

| Polysubstituted 2-aminopyrimidine | Inflammatory Enzymes | iNOS, COX-2 | Inflammation |

| 4-Amino-6-alkynylpyrimidine | Metabolic Enzymes | Adenosine Kinase | Pain, Inflammation |

Comparative SAR Analysis with Related Pyrimidine Scaffolds

To fully appreciate the SAR of the this compound scaffold, it is instructive to compare it with other structurally related heterocyclic systems.

Pyrimidines vs. Fused Pyrimidines (Thienopyrimidines & Pyrazolopyrimidines) : Fused heterocyclic systems like thienopyrimidines and pyrazolopyrimidines are also considered purine bioisosteres and are widely explored in drug discovery. nih.govekb.egekb.eg Thienopyrimidines, for instance, often serve as potent kinase inhibitors. nih.govtandfonline.com Pyrazolopyrimidines have been developed as anticancer agents and adenosine receptor antagonists. ekb.egekb.eg While these fused systems offer a more rigid and extended scaffold that can enhance binding through additional hydrophobic interactions, the simpler, non-fused pyrimidine ring provides greater conformational flexibility. This flexibility can be advantageous for fitting into diverse binding pockets where a larger, more rigid scaffold would be sterically hindered.

Pyrimidines vs. Oxazolopyrimidines : In the development of certain enzyme inhibitors, comparative studies have shown that replacing a purine or pyrimidine core with an oxazolo[5,4-d]pyrimidine system can sometimes lead to a decrease in activity. mdpi.com This highlights that the specific arrangement and nature of the heteroatoms in the pyrimidine ring are finely tuned for optimal interaction with many biological targets.

Aromatic vs. Reduced Pyrimidines : The aromaticity of the pyrimidine ring is often a key factor for activity. Studies on anti-inflammatory agents showed that the flat, conjugated heteroaromatic system was crucial for activity, which was virtually lost when transitioning to the corresponding non-aromatic dihydropyrimidine structures.

This comparative analysis underscores that while related scaffolds have their own merits, the fundamental aminopyrimidine framework provides a unique combination of hydrogen bonding capabilities, tunable electronics, and conformational adaptability that makes it a highly successful and versatile core in medicinal chemistry.

Mechanistic Studies of 6 Amino 2 1 Aminoethyl 4 Pyrimidinol in Biological Systems in Vitro and Pre Clinical Models

Enzyme Inhibition and Modulation Mechanisms

Kinase Inhibition (e.g., FGFR4, general kinases)

Research into the kinase inhibitory potential of pyrimidinol derivatives has identified compounds with significant activity, particularly against Fibroblast Growth Factor Receptor 4 (FGFR4). While direct studies on 6-Amino-2-(1-aminoethyl)-4-pyrimidinol were not found, extensive research on structurally similar aminodimethylpyrimidinol derivatives provides insight into the potential mechanisms of this class of compounds.

One such derivative, referred to as compound 6O , has demonstrated potent and selective inhibition of FGFR4. In kinase assays, compound 6O exhibited a half-maximal inhibitory concentration (IC₅₀) of 75.3 nM against FGFR4. drugbank.com Notably, this compound showed remarkable selectivity for FGFR4 over other FGFR family members (FGFR1, FGFR2, and FGFR3), with IC₅₀ values greater than 50,000 nM, 35,482 nM, and greater than 30,000 nM, respectively. drugbank.com This represents a selectivity of 398- to 664-fold for FGFR4 over the other subtypes. drugbank.com

Molecular docking studies suggest that the selectivity of these aminodimethylpyrimidinol compounds is influenced by substitutions on the pyrimidine (B1678525) ring. The presence of dimethyl groups on the pyrimidine ring of compound 6O is thought to prevent a proper conformation for covalent bonding to FGFR1, FGFR2, and FGFR3. drugbank.com Conversely, a smaller fluorine substitution on the dimethoxyphenyl ring of the compound allows for a suitable conformation for strong binding interactions within the FGFR4 active site. drugbank.com

The inhibitory activity of these compounds has been evaluated in hepatocellular carcinoma (HCC) cell lines. Compound 6O demonstrated strong anti-proliferative activity against the Hep3B cell line, which is known to be sensitive to FGFR4 inhibition. drugbank.com Furthermore, in an in vivo chick chorioallantoic membrane (CAM) tumor model using a Hep3B xenograft, compound 6O was shown to inhibit tumor growth. drugbank.com

Table 1: Kinase Inhibitory Activity of an Aminodimethylpyrimidinol Derivative (Compound 6O)

| Kinase | IC₅₀ (nM) |

|---|---|

| FGFR1 | >50,000 |

| FGFR2 | 35,482 |

| FGFR3 | >30,000 |

| FGFR4 | 75.3 |

Folic Reductase and Dihydrofolate Reductase Inhibition

Dihydrofolate reductase (DHFR) is a well-established therapeutic target, and various inhibitors of this enzyme contain a pyrimidine scaffold. wikipedia.orgnih.gov For instance, (±)-6-alkyl-2,4-diaminopyrimidine-based compounds have been evaluated as inhibitors of bacterial DHFR from Bacillus anthracis and Staphylococcus aureus. nih.gov These molecules function as antifolates by preventing the reduction of dihydrofolate to tetrahydrofolate, a crucial step in the synthesis of nucleotides and certain amino acids. wikipedia.org

Additionally, classical and nonclassical 2-amino-4-oxo-thieno[2,3-d]pyrimidine derivatives have been synthesized and shown to act as potent dual inhibitors of human thymidylate synthase (TS) and dihydrofolate reductase (DHFR). nih.gov One such compound, a classical antifolate, demonstrated IC₅₀ values of 40 nM and 20 nM against human TS and human DHFR, respectively. nih.gov The mechanism of DHFR inhibition by these classes of compounds generally involves competitive binding to the active site of the enzyme, mimicking the natural substrate, dihydrofolate. wikipedia.org

However, no specific research findings were identified that detail the inhibitory activity of this compound against either folic reductase or dihydrofolate reductase.

Adenosine (B11128) Receptor Antagonism

Adenosine receptors are a class of G protein-coupled receptors that are important targets in various therapeutic areas. nih.gov Antagonists of these receptors, such as xanthine (B1682287) derivatives like caffeine (B1668208) and theophylline, are well-known. wikipedia.org More selective antagonists have been developed for the different adenosine receptor subtypes (A₁, A₂A, A₂B, and A₃). wikipedia.org The mechanism of antagonism typically involves blocking the binding of the endogenous agonist, adenosine, to the receptor, thereby preventing the initiation of downstream signaling cascades, such as the modulation of cyclic AMP (cAMP) levels. nih.gov

Despite the therapeutic interest in adenosine receptor antagonists, a review of the available literature did not yield any studies on the activity of this compound at any of the adenosine receptor subtypes.

Alpha-Glucosidase Inhibition

Alpha-glucosidase inhibitors are a class of oral anti-diabetic drugs that function by preventing the digestion of carbohydrates. wikipedia.org These inhibitors act competitively on alpha-glucosidase enzymes located in the brush border of the small intestine. nih.govyoutube.com By blocking these enzymes, the breakdown of complex carbohydrates into absorbable monosaccharides is delayed, which in turn reduces postprandial blood glucose levels. nih.gov

There were no research findings in the provided search results to indicate that this compound possesses inhibitory activity against alpha-glucosidase.

HIV-1 RNase H Active Site Interactions

The ribonuclease H (RNase H) activity of HIV-1 reverse transcriptase (RT) is essential for viral replication, making it a key drug target. mdpi.complos.org A prominent strategy for inhibiting this enzyme is the development of active-site-directed inhibitors that chelate the two divalent metal ions (typically Mg²⁺) required for its catalytic function. mdpi.comnih.gov

Research has shown that pyrimidinol carboxylic acids are designed to function as inhibitors of HIV-1 RNase H. drugbank.com The proposed mechanism for these compounds involves the coordination of the two metal ions in the RNase H active site. drugbank.com This chelation prevents the enzyme from properly interacting with and cleaving the RNA strand of the RNA-DNA hybrid substrate, thereby inhibiting its enzymatic activity. nih.gov The active site of HIV-1 RT RNase H contains highly conserved catalytic acidic residues (D443, E478, D498, and D549) that coordinate these essential metal cations. mdpi.com By binding to these metal ions, pyrimidinol-based inhibitors effectively block the catalytic hydrolysis of the phosphodiester bonds in the RNA strand. mdpi.com

Structural studies have confirmed the binding of inhibitors to the RNase H active site, demonstrating the interaction with the divalent metal ions. drugbank.com This provides a solid structural basis for the mechanism of action of pyrimidinol-containing compounds as HIV-1 RNase H inhibitors.

eIF2B Activation

The eukaryotic translation initiation factor 2B (eIF2B) is a crucial component in the regulation of protein synthesis. Its activation is a potential therapeutic strategy for certain diseases. The small molecule ISRIB has been identified as an activator of eIF2B. ISRIB works by stabilizing the dimeric form of eIF2B, which enhances its guanine (B1146940) nucleotide exchange factor (GEF) activity and makes it less susceptible to inhibition by phosphorylated eIF2α.

Based on the available search results, there is no information to suggest that this compound functions as an activator of eIF2B.

Molecular Target Identification and Characterization

There is currently no specific information available from in vitro or pre-clinical models that identifies and characterizes the molecular targets of this compound.

Protein-Ligand Interaction Mapping through Experimental Biochemical Approaches

There are no published experimental biochemical studies, such as X-ray crystallography or NMR spectroscopy, that map the interaction of this compound with any protein targets.

Cellular Pathway Perturbations (In Vitro Academic Models)

Detailed studies on the effects of this compound on cellular pathways in academic in vitro models have not been reported.

Modulation of Cell Proliferation Signaling

There is no available data to indicate whether this compound has any modulatory effects on cell proliferation signaling pathways.

Induction of Apoptosis Pathways

The potential for this compound to induce apoptosis has not been investigated in the available scientific literature.

Integrated Stress Response (ISR) Pathway Modulation

There is no information available regarding the modulation of the Integrated Stress Response (ISR) pathway by this compound.

Biochemical and Cell-Based Assay Methodologies for Functional Characterization

Extensive searches of scientific literature and chemical databases did not yield specific studies detailing the biochemical and cell-based assay methodologies used for the functional characterization of the compound this compound. No publicly available research was identified that has investigated the mechanistic properties of this specific molecule in in vitro or pre-clinical models.

Therefore, no detailed research findings, data tables, or specific assay protocols for this compound can be provided. Methodologies for closely related aminopyrimidine derivatives have been reported in various studies, often focusing on their potential as kinase inhibitors or as agents with anti-proliferative properties. These studies typically employ a range of biochemical and cell-based assays to elucidate the mechanism of action and to quantify the biological activity of the compounds. However, in strict adherence to the request, information on these related compounds is not presented.

Advanced Analytical Methods for Detection and Characterization in Complex Matrices

Chromatographic Separation Techniques

Chromatography is a fundamental tool for isolating the target analyte from other components in a sample matrix. The choice of technique is dictated by the physicochemical properties of the compound, particularly its polarity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile compounds like pyrimidine (B1678525) derivatives. For a polar compound such as "6-Amino-2-(1-aminoethyl)-4-pyrimidinol," a reverse-phase (RP) HPLC method can be developed. sielc.com Method development would involve optimizing the stationary phase, mobile phase composition, and detector settings to achieve optimal separation and sensitivity.

A typical starting point for method development could involve a C18 column, which is a common reverse-phase stationary phase. However, for highly polar compounds, alternative stationary phases like a Newcrom R1, which has low silanol (B1196071) activity, could be considered to improve peak shape and retention. sielc.com The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous buffer. sielc.com For mass spectrometry compatibility, a volatile buffer like formic acid is preferable to non-volatile ones like phosphoric acid. sielc.com Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all compounds of interest.

| Parameter | Condition | Reference |

|---|---|---|

| Column | Newcrom R1 | sielc.com |

| Mobile Phase | Acetonitrile (MeCN) and Water with Formic Acid | sielc.com |

| Detection | UV or Mass Spectrometry (MS) | sielc.com |

| Mode | Reverse Phase (RP) | sielc.com |

For highly polar compounds that are poorly retained in reverse-phase chromatography, Supercritical Fluid Chromatography (SFC) and Hydrophilic Interaction Chromatography (HILIC) present viable alternatives. nih.govnih.gov

Supercritical Fluid Chromatography (SFC) utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. nih.gov This technique is known for its high efficiency and environmentally friendly nature. nih.gov SFC is typically performed in a normal-phase mode using polar stationary phases like silica (B1680970), amino (NH2), or cyano (CN) bonded silica. nih.gov The addition of a polar modifier, such as methanol, to the mobile phase is necessary to elute polar analytes. mdpi.com This makes SFC a powerful tool for analyzing a wide range of compounds, from non-polar to polar. nih.gov

Hydrophilic Interaction Chromatography (HILIC) is specifically designed for the separation of highly polar and hydrophilic compounds. nih.gov In HILIC, a polar stationary phase (e.g., silica or amino-based) is used with a mobile phase that has a high concentration of an organic solvent (typically acetonitrile) and a small amount of an aqueous buffer. nih.govresearchgate.net This creates a water-enriched layer on the surface of the stationary phase, and separation is achieved through the partitioning of the polar analyte between this layer and the less polar mobile phase. nih.gov HILIC is often coupled with mass spectrometry, as the high organic content of the mobile phase facilitates efficient spray ionization. researchgate.net For pyrimidines and other polar pharmaceuticals, silica and amino columns have proven effective. nih.gov

| Feature | Supercritical Fluid Chromatography (SFC) | Hydrophilic Interaction Chromatography (HILIC) |

|---|---|---|

| Primary Mobile Phase | Supercritical CO2 with polar modifier (e.g., Methanol) | High percentage of organic solvent (e.g., Acetonitrile) with aqueous buffer |

| Common Stationary Phases | Silica, Amino (NH2), Cyano (CN), Diol | Silica, Amino, other polar bonded phases |

| Primary Application | Broad range of compounds, including polar analytes | Highly polar and hydrophilic compounds |

| Key Advantage | High speed, low viscosity, environmentally friendly | Excellent retention of very polar compounds, MS compatibility |

Mass Spectrometry for Trace Analysis and Structural Confirmation

Mass spectrometry (MS) is an indispensable tool for the sensitive detection and structural elucidation of molecules. It is often coupled with chromatographic techniques (LC-MS, SFC-MS) to provide both separation and identification.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often with an error of less than 5 parts per million (ppm). mdpi.com This accuracy allows for the determination of the elemental composition of an unknown compound by distinguishing between molecules with the same nominal mass but different exact masses. mdpi.com For "this compound," HRMS could confirm its elemental formula (C6H10N4O) and help differentiate it from potential isomers or isobaric interferences in a complex matrix. Techniques like Fourier transform ion cyclotron resonance (FT-ICR) and Orbitrap mass analyzers are known for their ultra-high resolving power. mdpi.com

Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural confirmation and enhancing selectivity in complex mixtures. unito.it In an MS/MS experiment, a specific ion (the precursor ion) corresponding to the mass of the target analyte is selected and then fragmented through collision-induced dissociation (CID). unito.it The resulting fragment ions (product ions) create a unique fragmentation pattern or "fingerprint" for the molecule. unito.it This fragmentation pattern can be used to confirm the identity of the compound by comparing it to a known standard or by interpreting the fragmentation pathways to deduce the structure. This technique is highly specific and can significantly reduce background noise, making it ideal for trace analysis.

| Technique | Primary Function | Application for this compound |

|---|---|---|

| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements. | Determination of elemental formula (C6H10N4O) and differentiation from isobaric interferences. |

| Tandem Mass Spectrometry (MS/MS) | Generates a unique fragmentation pattern for structural confirmation. | Unambiguous identification in complex matrices and enhanced selectivity for trace-level quantification. |

Spectroscopic Quantification Methods (e.g., UV-Vis Spectroscopy)

UV-Visible (UV-Vis) spectroscopy is a widely used technique for the quantification of compounds that contain chromophores—parts of a molecule that absorb light in the UV-Vis range. Pyrimidine derivatives typically exhibit strong UV absorbance due to their aromatic ring system.

To develop a quantitative method, a UV-Vis spectrum of "this compound" would be recorded to determine the wavelength of maximum absorbance (λmax). For similar compounds like 2-Amino-4-methylpyrimidine, absorbance maxima are observed in the UV range. nist.gov A calibration curve would then be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. The concentration of the analyte in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve, following the Beer-Lambert law. This method is relatively simple and cost-effective, but it can be susceptible to interference from other compounds in the matrix that also absorb at the same wavelength. Therefore, it is often used in conjunction with a separation technique like HPLC, where a UV-Vis detector can be employed for quantification post-separation.

Application in Biological Samples and Environmental Matrices (e.g., Water Analysis)

The detection and quantification of "this compound" in complex matrices such as biological fluids (e.g., plasma, urine) and environmental samples (e.g., water) necessitate the use of highly sensitive and selective analytical techniques. While specific validated methods for this particular compound are not extensively documented in publicly available literature, the analytical approaches for structurally similar amino-substituted pyrimidine derivatives rely heavily on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This powerful technique offers the necessary specificity and low detection limits to isolate and measure the target analyte amidst a multitude of interfering substances.

Analysis in Biological Samples

In biological matrices like human plasma, direct analysis of polar, amino-containing compounds is often challenging due to their poor retention on conventional reversed-phase liquid chromatography columns and the presence of numerous endogenous components. restek.commdpi.com Method development for analogous compounds typically involves a meticulous sample preparation stage to remove proteins and phospholipids, followed by optimized chromatography and mass spectrometry detection.

Sample Preparation: A crucial first step is the effective removal of proteins, which can interfere with the analysis and damage the analytical column. This is commonly achieved through protein precipitation using organic solvents (e.g., acetonitrile) or acids (e.g., trichloroacetic acid or sulfosalicylic acid). restek.com Subsequent solid-phase extraction (SPE) may be employed for further cleanup and concentration of the analyte.

Chromatographic Separation: To overcome the challenge of retaining polar compounds, hydrophilic interaction liquid chromatography (HILIC) is often the method of choice. mdpi.commdpi.com HILIC columns utilize a polar stationary phase with a high organic content in the mobile phase, which facilitates the retention of polar analytes. Gradient elution, where the aqueous component of the mobile phase is gradually increased, is then used to elute the compounds. mdpi.com For instance, a method for similar amino compounds might use a gradient of acetonitrile and an aqueous buffer like ammonium (B1175870) formate. restek.com

Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) is indispensable for achieving high selectivity and sensitivity. The analysis is typically performed in positive electrospray ionization (ESI) mode, which is well-suited for ionizable amino groups. The method relies on selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), where the precursor ion of the target compound is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3). nih.gov This process significantly reduces background noise and allows for accurate quantification, even at very low concentrations. The use of a stable isotope-labeled internal standard is critical for correcting matrix effects and ensuring high accuracy and precision. mdpi.comnih.gov

Illustrative Data for Analogous Amino Compound Analysis in Plasma:

The following interactive table showcases typical performance characteristics of an LC-MS/MS method developed for the analysis of a small amino compound in human plasma. This data is representative of the performance that would be expected for a validated method for "this compound".

| Parameter | Value | Description |

| Linearity Range | 1 - 500 µmol/L | The concentration range over which the instrument response is proportional to the analyte concentration. |

| LLOQ | < 20% of median signal | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. mdpi.com |

| Inter-day Precision (RSD) | < 15% | The variation in measurements taken on the same sample over several days. mdpi.com |

| Inter-day Accuracy | 85-115% | The closeness of the measured value to the true value, assessed over several days. mdpi.com |

| Recovery | > 85% | The percentage of the analyte recovered from the sample matrix during the extraction process. |

This table is generated based on typical values reported for LC-MS/MS bioanalytical methods and is for illustrative purposes only. mdpi.com

Analysis in Environmental Matrices

The analysis of "this compound" in environmental water samples presents its own set of challenges, including potentially very low concentrations and the presence of various organic and inorganic contaminants. LC-MS/MS remains the gold standard for this application due to its superior sensitivity and selectivity.

Sample Preparation: For water analysis, a pre-concentration step is almost always necessary to reach the low detection limits required for environmental monitoring. Solid-phase extraction (SPE) is the most common technique used for this purpose. The choice of SPE sorbent is critical and depends on the physicochemical properties of the analyte. For a polar, amino-containing compound, a mixed-mode cation-exchange sorbent might be effective, as it can retain the compound through both polar and ionic interactions.

Analytical Method: The LC-MS/MS methodology would be similar to that used for biological samples, employing HILIC or a suitable reversed-phase column designed for polar analytes, coupled with MS/MS detection in MRM mode. The optimization of MS parameters, such as collision energy and fragmentor voltage, is crucial for maximizing sensitivity.

Expected Performance in Water Analysis:

The table below outlines the expected performance metrics for a hypothetical validated LC-MS/MS method for the determination of "this compound" in drinking water.

| Parameter | Expected Value | Rationale |

| Method Detection Limit (MDL) | 1-10 ng/L | Environmental analysis often requires detection at the nanogram-per-liter level. |

| Method Quantitation Limit (MQL) | 5-30 ng/L | The lowest concentration that can be reliably quantified, typically higher than the MDL. |

| Precision (RSD) at MQL | < 20% | Acceptable precision at the lower limit of quantification. |

| Accuracy (Recovery) | 70-120% | Standard acceptable range for environmental analytical methods. |

| Matrix Effect | < 20% | The effect of co-eluting substances from the water matrix on the analyte's ionization. |

This table represents projected performance characteristics for an environmental water analysis method and is intended for illustrative purposes.

Future Directions and Emerging Research Avenues

Rational Design of Novel Pyrimidinol Derivatives with Enhanced Bioactivity and Specificity

The rational design of new chemical entities based on a lead scaffold is a fundamental strategy in drug discovery. For 6-Amino-2-(1-aminoethyl)-4-pyrimidinol, this approach can be systematically applied to generate derivatives with improved biological activity and target specificity. By strategically modifying its core structure, researchers can fine-tune its pharmacokinetic and pharmacodynamic properties.

Key areas for structural modification and the resulting potential enhancements are outlined in the table below:

| Structural Modification Site | Potential Enhancement | Rationale |

| Amino Group at Position 6 | Increased target binding affinity and selectivity. | The amino group can be acylated, alkylated, or incorporated into larger heterocyclic systems to introduce new hydrogen bonding or hydrophobic interactions with the target protein. |

| Aminoethyl Side Chain at Position 2 | Improved cell permeability and modulation of target engagement. | Modification of the ethyl linker or the terminal amino group can influence the molecule's polarity and ability to cross cell membranes. |

| Hydroxyl Group at Position 4 | Altered solubility and metabolic stability. | The hydroxyl group can be converted to an ether or ester to modulate the compound's physicochemical properties. |

| Pyrimidine (B1678525) Core | Introduction of novel functionalities and exploration of new chemical space. | Substitution at other positions on the pyrimidine ring can lead to the discovery of entirely new structure-activity relationships. |

The synthesis of such derivatives would likely involve multi-step reaction sequences, starting from commercially available pyrimidine precursors. Techniques such as cross-coupling reactions, nucleophilic substitutions, and functional group interconversions would be instrumental in creating a diverse library of novel compounds for biological screening. nih.gov

Exploration of Untapped Biological Targets and Signaling Pathways

The pyrimidine core is a privileged scaffold known to interact with a multitude of biological targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes involved in metabolic pathways. mdpi.comjacsdirectory.com A crucial future direction for this compound is the systematic exploration of its potential biological targets and the signaling pathways it may modulate.

High-throughput screening (HTS) campaigns against diverse panels of biological targets will be a critical first step in identifying potential areas of activity. Subsequently, more focused assays can be employed to validate initial hits and elucidate the mechanism of action. Given the structural motifs present in this compound, several classes of targets are of particular interest:

Protein Kinases: The aminopyrimidine scaffold is a well-established pharmacophore for kinase inhibition. researchgate.net Derivatives of this compound could be investigated for their potential to inhibit specific kinases implicated in cancer or inflammatory diseases.

Dihydropteroate Synthase (DHPS): As a key enzyme in the folate biosynthesis pathway, DHPS is a validated target for antimicrobial agents. The structural similarity of the aminopyrimidine moiety to the natural substrate of DHPS suggests that this compound and its derivatives could be explored for antibacterial or antiprotozoal activity.

Cyclin-Dependent Kinases (CDKs): Dysregulation of CDKs is a hallmark of many cancers. The development of novel CDK inhibitors is an active area of research, and the pyrimidine scaffold has been successfully employed in this context.

Integration of Multi-Omics Data for Comprehensive Compound Profiling

The advent of "omics" technologies has revolutionized drug discovery by providing a holistic view of the molecular changes induced by a compound. nygen.ionih.gov Integrating data from genomics, transcriptomics, proteomics, and metabolomics can provide a comprehensive profile of the biological effects of this compound and its derivatives. mdpi.com

This multi-omics approach can be instrumental in:

Target Identification and Validation: By analyzing changes in gene expression, protein levels, and metabolite concentrations following treatment with the compound, researchers can identify the biological pathways that are most significantly affected, thereby pointing towards potential molecular targets. nih.gov

Biomarker Discovery: Identifying molecular signatures that correlate with a response to the compound can aid in the development of companion diagnostics and the selection of patient populations most likely to benefit from treatment.

Understanding Off-Target Effects: A comprehensive understanding of the global cellular changes induced by a compound can help to identify potential off-target effects early in the drug development process.

Web-based platforms like MetaboAnalyst can be utilized for the analysis and integration of metabolomics data with other omics data, facilitating a deeper understanding of the compound's biological impact. metaboanalyst.ca

Development of Advanced Computational Models for Activity and Mechanism Prediction

Computational modeling has become an indispensable tool in modern drug discovery, enabling the prediction of a compound's biological activity and potential mechanism of action before it is even synthesized. stanford.edunih.govresearchgate.net For this compound, the development of advanced computational models can significantly accelerate the drug discovery process.

Key computational approaches that can be applied include:

| Computational Method | Application | Expected Outcome |

| Quantitative Structure-Activity Relationship (QSAR) | To correlate the chemical structure of pyrimidinol derivatives with their biological activity. | Predictive models that can guide the design of new compounds with enhanced potency. |

| Molecular Docking | To predict the binding mode of the compound to its biological target. | Insights into the key molecular interactions that govern binding affinity and selectivity. |

| Molecular Dynamics (MD) Simulations | To study the dynamic behavior of the compound-target complex over time. | A deeper understanding of the stability of the complex and the role of conformational changes in binding. |

| Machine Learning and Artificial Intelligence | To analyze large datasets and identify complex patterns that are not apparent from traditional methods. researchgate.nettandfonline.com | The development of predictive models for a wide range of properties, including bioactivity, toxicity, and pharmacokinetics. stanford.edutandfonline.com |

These computational approaches, when used in conjunction with experimental data, can create a powerful iterative cycle of design, synthesis, and testing that can significantly streamline the drug discovery process.

Utilization of this compound as a Chemical Probe for Fundamental Biological Discoveries

Beyond its potential as a therapeutic agent, this compound can also serve as a valuable chemical probe to investigate fundamental biological processes. eubopen.org A chemical probe is a small molecule that can be used to selectively modulate the function of a specific protein in a cellular or in vivo setting. By developing highly selective derivatives of this compound, researchers can gain a deeper understanding of the biological roles of their targets.

The development of a chemical probe requires a rigorous validation process to ensure its potency, selectivity, and cellular activity. Once validated, such a probe could be used to:

Elucidate the role of a specific protein in a signaling pathway.

Identify novel substrates for an enzyme.

Investigate the phenotypic consequences of inhibiting a particular protein.

The availability of a well-characterized chemical probe derived from this compound would be a valuable resource for the broader scientific community, enabling new avenues of biological research.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 6-amino-2-(1-aminoethyl)-4-pyrimidinol, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step condensation reactions, such as the Mannich reaction or nucleophilic substitution on pyrimidine precursors. For example, refluxing 6-amino-2-methylpyrimidin-4-ol with diethanolamine and paraformaldehyde in ethanol (24 hours) followed by acetic acid quenching yields derivatives with similar substitution patterns . Optimization requires precise control of stoichiometry, temperature, and solvent polarity. HPLC (using ammonium acetate buffer, pH 6.5) is recommended for purity validation .

Q. How can researchers characterize the structural stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Stability studies should employ spectroscopic techniques (e.g., NMR for protonation state analysis, FTIR for hydrogen bonding patterns) and thermal gravimetric analysis (TGA). For pH-dependent stability, buffer solutions ranging from acidic (pH 3–5) to basic (pH 8–10) should be tested, with LC-MS monitoring degradation products. Evidence from pyrimidine analogs suggests hydroxyl and amino groups are prone to hydrolysis under extreme conditions .

Q. What analytical techniques are most effective for distinguishing this compound from structurally similar pyrimidine derivatives?

- Methodological Answer : High-resolution mass spectrometry (HR-MS) and X-ray crystallography are critical for differentiating substitution patterns. Comparative studies using 2D NMR (e.g., NOESY for spatial proximity of substituents) can resolve ambiguities. For example, the 1-aminoethyl side chain in this compound may exhibit unique coupling constants in -NMR compared to benzylamino or methyl derivatives .

Advanced Research Questions

Q. How do computational methods (e.g., DFT, molecular docking) predict the reactivity and biological interactions of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations can model charge distribution and frontier molecular orbitals to predict nucleophilic/electrophilic sites. For biological activity, molecular docking against enzymes (e.g., kinases or oxidoreductases) requires parameterization of the aminoethyl group’s flexibility. Quantum mechanics/molecular mechanics (QM/MM) simulations are recommended to study binding free energy changes .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, solvent effects). Researchers should:

- Validate results across multiple cell lines (e.g., HEK293 vs. HeLa) with standardized protocols.

- Use isothermal titration calorimetry (ITC) to confirm binding affinity directly.

- Cross-reference with structural analogs (e.g., 2-(benzylamino)-6-methylpyrimidin-4-ol) to isolate substituent-specific effects .

Q. How can factorial design optimize the synthesis and functionalization of this compound for targeted applications?

- Methodological Answer : A 2 factorial design can systematically vary factors like catalyst loading, solvent polarity, and reaction time. For example, optimizing the ratio of paraformaldehyde to diethanolamine in Mannich reactions reduces byproduct formation. Response surface methodology (RSM) further refines conditions for maximum yield .

Q. What role does isotopic labeling (e.g., ) play in tracing metabolic pathways or degradation mechanisms of this compound?

- Methodological Answer : -labeling at the aminoethyl group enables tracking via LC-MS/MS in metabolic studies. For degradation, -labeled analogs can identify cleavage products in environmental or enzymatic assays. This approach is validated in pyrimidine derivatives for studying hydrolytic pathways .

Data-Driven and Contradiction Analysis

Q. How should researchers validate conflicting data on the compound’s solubility and bioavailability?

- Methodological Answer : Use a tiered approach:

- In silico : Predict logP and solubility via COSMO-RS or Abraham descriptors.

- In vitro : Perform shake-flask experiments in PBS (pH 7.4) and simulated biological fluids.

- In vivo : Compare pharmacokinetic profiles in rodent models with controlled dosing. Discrepancies often stem from polymorphic forms or aggregation states .

Q. What advanced spectroscopic techniques resolve ambiguities in tautomeric forms of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.